molecular formula C17H21N5O2 B1399217 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide CAS No. 1316219-87-0

4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide

Cat. No. B1399217
M. Wt: 327.4 g/mol
InChI Key: WFEAHQOGWLNUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide (DMAPMB) is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It is composed of a benzamide moiety linked to a pyrimidine ring and two methyl groups attached to the nitrogen atoms of the pyrimidine ring. DMAPMB has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, DMAPMB has been used as a starting material for the synthesis of various bioactive compounds, such as antifungal agents and antibiotics.

Scientific Research Applications

Pharmacological Properties

  • Synthesis and Potential Biological Applications : A study described the synthesis of morpholine derivatives, which have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. This suggests a role in anti-inflammatory and potential anticancer applications (Lei, Wang, Xiong, & Lan, 2017).

Antimicrobial Activity

  • Development of Novel Compounds for Antimicrobial Use : Research has explored the synthesis of novel compounds including morpholine derivatives, which have been evaluated for their antimicrobial activities against bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Antitubercular and Antibacterial Activities

  • Antitubercular and Antibacterial Compound Synthesis : A series of morpholine-based pyrimidine-azetidinone analogues were synthesized and showed promising in vitro antimicrobial and antitubercular activities against various bacterial strains, including mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anti-inflammatory and Analgesic Properties

  • Synthesis of Anti-inflammatory Agents : In a study, morpholine derivatives were synthesized and screened for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant potential in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Parkinson's Disease Treatment

  • Role in Parkinson's Disease : Research into 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, which include morpholine derivatives, showed promising results as selective adenosine hA2A receptor antagonists, potentially useful in treating Parkinson's disease (Zhang et al., 2008).

Kinase Inhibition

  • Potential in Kinase Inhibition for Cancer Treatment : A study discovered a potent non-nitrogen containing morpholine isostere, effective in PI3K and PIKKs inhibition, which are important targets in cancer therapy (Hobbs et al., 2019).

properties

IUPAC Name

4-[2-(dimethylamino)-4-morpholin-2-ylpyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-22(2)17-20-9-13(11-3-5-12(6-4-11)16(18)23)15(21-17)14-10-19-7-8-24-14/h3-6,9,14,19H,7-8,10H2,1-2H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEAHQOGWLNUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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